![molecular formula C8H12F3NO B13172111 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an octahydrocyclopenta[c]pyrrol ring system. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Octahydrocyclopenta[c]pyrrol Ring System: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing compound under high-pressure hydrogenation conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation equipment, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated compounds.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
科学的研究の応用
5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Industrial Applications: It is explored for use in the synthesis of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
5-Methyl-octahydrocyclopenta[c]pyrrol-5-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Chloro-octahydrocyclopenta[c]pyrrol-5-ol: Similar structure but with a chloro group instead of a trifluoromethyl group.
5-Fluoro-octahydrocyclopenta[c]pyrrol-5-ol: Similar structure but with a fluoro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for drug design and other scientific research applications.
特性
分子式 |
C8H12F3NO |
|---|---|
分子量 |
195.18 g/mol |
IUPAC名 |
5-(trifluoromethyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)1-5-3-12-4-6(5)2-7/h5-6,12-13H,1-4H2 |
InChIキー |
CJHSDNLOBAIDLX-UHFFFAOYSA-N |
正規SMILES |
C1C2CNCC2CC1(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


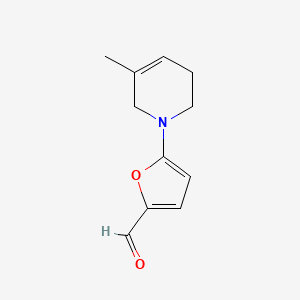
![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
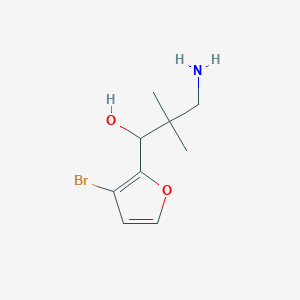
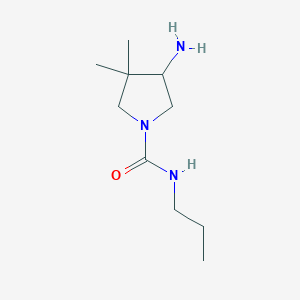
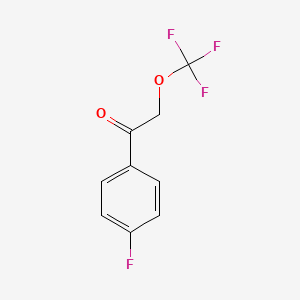

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)

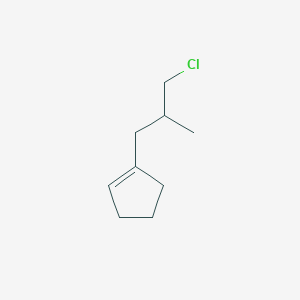
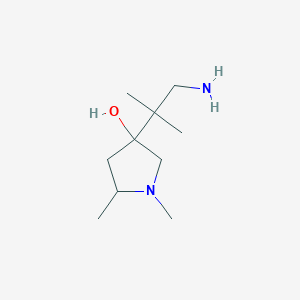

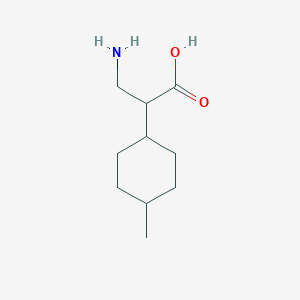
![1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13172100.png)
